N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, thereby exerting antimicrobial or anticancer effects . The compound can also scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 2 and 4 positions enhances its ability to form hydrogen bonds and interact with biological targets .
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-10-5-4-9(12(18)7-10)8-15-16-13(19)11-3-1-2-6-14-11/h1-8,17-18H,(H,16,19)/b15-8- |
InChI Key |
KPWQVUHCVXDZIK-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C\C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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